molecular formula C15H17BrN2 B13005096 5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B13005096
M. Wt: 305.21 g/mol
InChI Key: KGLKZXGXMCHDPO-UHFFFAOYSA-N
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Description

5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method involves the bromination of an indole precursor followed by the introduction of the tetrahydropyridine moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often involving purification techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution can introduce various functional groups at the bromine position.

Scientific Research Applications

5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-B]pyridine

Uniqueness

5-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to its specific structural features, including the bromine atom and the tetrahydropyridine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H17BrN2

Molecular Weight

305.21 g/mol

IUPAC Name

5-bromo-3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C15H17BrN2/c1-2-18-7-5-11(6-8-18)14-10-17-15-4-3-12(16)9-13(14)15/h3-5,9-10,17H,2,6-8H2,1H3

InChI Key

KGLKZXGXMCHDPO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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